molecular formula C10H12O B3049928 1-Ethenyl-4-methoxy-2-methylbenzene CAS No. 22572-29-8

1-Ethenyl-4-methoxy-2-methylbenzene

Cat. No.: B3049928
CAS No.: 22572-29-8
M. Wt: 148.2 g/mol
InChI Key: LEISXXKFNHMJKW-UHFFFAOYSA-N
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Description

1-Ethenyl-4-methoxy-2-methylbenzene, also known as an aromatic acetylene derivative, is a compound with the molecular formula C10H10O and a molecular weight of 146.19 g/mol . This compound is characterized by its aromatic ring structure, which includes a methoxy group and a methyl group attached to the benzene ring.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethenyl-4-methoxy-2-methylbenzene can be synthesized through various methods. One common approach involves the reaction of 4-methoxy-2-methylphenylacetylene with diazodimedone to form cycloadducts . This reaction typically requires specific conditions such as the presence of a catalyst and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as distillation or recrystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Ethenyl-4-methoxy-2-methylbenzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into more saturated compounds.

    Substitution: Electrophilic aromatic substitution reactions are common, where substituents on the benzene ring are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are often used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is a typical setup.

    Substitution: Halogens, nitrating agents, and sulfonating agents are commonly used under acidic or basic conditions.

Major Products Formed:

    Oxidation: Quinones and other oxidized aromatic compounds.

    Reduction: Saturated hydrocarbons.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

1-Ethenyl-4-methoxy-2-methylbenzene has several applications in scientific research:

Comparison with Similar Compounds

  • 1-Ethynyl-4-methoxy-2-methylbenzene
  • 4-Ethynylanisole
  • 2-Ethynylanisole
  • 4-Ethynyltoluene

Comparison: 1-Ethenyl-4-methoxy-2-methylbenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical reactivity and properties compared to its analogs. For instance, the presence of the methoxy group can influence the electron density on the aromatic ring, affecting its reactivity in electrophilic substitution reactions .

Properties

IUPAC Name

1-ethenyl-4-methoxy-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-4-9-5-6-10(11-3)7-8(9)2/h4-7H,1H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEISXXKFNHMJKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40619332
Record name 1-Ethenyl-4-methoxy-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40619332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22572-29-8
Record name 1-Ethenyl-4-methoxy-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40619332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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